6,8-Dimethyl-3-phenyl-2-quinolinol
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Overview
Description
6,8-Dimethyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 6,8-Dimethyl-3-phenyl-2-quinolinol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid can yield related quinoline derivatives . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and environmental safety .
Chemical Reactions Analysis
6,8-Dimethyl-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Scientific Research Applications
6,8-Dimethyl-3-phenyl-2-quinolinol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
6,8-Dimethyl-3-phenyl-2-quinolinol can be compared with other quinoline derivatives, such as:
2-Methylquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline N-oxides: Studied for their potential in cancer therapy. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1031928-29-6 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6,8-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)16-14(9-11)10-15(17(19)18-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChI Key |
SWGKUDGOZUPRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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